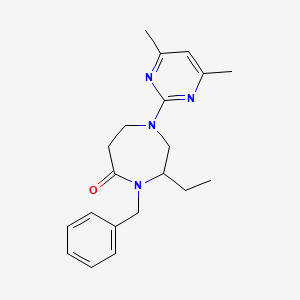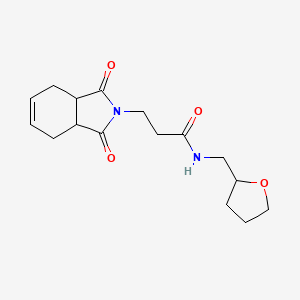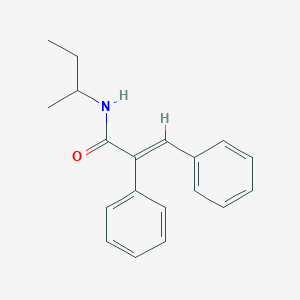![molecular formula C22H21ClN2O3 B5300046 N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B5300046.png)
N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide, commonly known as CMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMA belongs to the class of indole-based compounds and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. CMA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
CMA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CMA has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMA is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. CMA has also been found to possess anti-inflammatory and analgesic properties, making it a potential treatment option for chronic pain and inflammatory disorders. However, the synthesis of CMA is a complex and time-consuming process, which may limit its widespread use in medical research.
Orientations Futures
There are several future directions for the research and development of CMA. One area of interest is the development of novel CMA analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential of CMA as a therapeutic agent for the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMA and to identify potential drug targets for the development of new therapies.
Méthodes De Synthèse
The synthesis of CMA involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing CMA involves the reaction of 5-methoxy-2-methyl-1H-indole-3-acetic acid with allyl isocyanate in the presence of a base. The resulting product is then reacted with 4-chlorobenzoyl chloride to obtain CMA in high yields.
Applications De Recherche Scientifique
CMA has been extensively studied for its potential applications in medical research. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CMA has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-4-11-24-21(26)13-18-14(2)25(20-10-9-17(28-3)12-19(18)20)22(27)15-5-7-16(23)8-6-15/h4-10,12H,1,11,13H2,2-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPINAIVKIBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)
![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
![N-{[(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5299983.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)

![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)


![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)